molecular formula C26H22ClN3O3S B2989164 (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892418-48-3

(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2989164
CAS No.: 892418-48-3
M. Wt: 491.99
InChI Key: XNQPFMXEYYHEAF-UHFFFAOYSA-N
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Description

The compound (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol features a complex tricyclic scaffold with:

  • A 3-chlorophenylmethylsulfanyl group at position 5.
  • A 3-methoxyphenyl substituent at position 4.
  • A hydroxymethyl group at position 11.
  • A methyl group at position 12.

The hydroxymethyl group may enhance solubility or serve as a site for further derivatization .

Properties

IUPAC Name

[7-[(3-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-6-4-8-20(10-17)32-2)30-26(22)34-14-16-5-3-7-19(27)9-16/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQPFMXEYYHEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC5=CC(=CC=C5)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tricyclic structure with multiple functional groups, including a chlorophenyl group and a methoxyphenyl group. Its unique structure may contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antibacterial properties. For instance, derivatives containing the sulfanyl moiety often demonstrate moderate to strong activity against various bacterial strains.

  • Mechanism of Action : The antibacterial activity may be attributed to the inhibition of bacterial enzyme systems or interference with cell wall synthesis.
  • Case Study : In a study involving synthesized compounds with similar structures, several demonstrated strong inhibitory effects against Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 1.13 to 2.39 µM .

Enzyme Inhibition

The compound is also hypothesized to act as an enzyme inhibitor. Specifically:

  • Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are crucial in treating neurodegenerative diseases. Compounds with similar structures have shown promising results as AChE inhibitors.
  • Urease Inhibition : Urease inhibitors are valuable in treating conditions like kidney stones. The aforementioned study reported strong urease inhibition activities among several synthesized derivatives .

Anticancer Potential

The presence of triazole and oxadiazole rings in the structure suggests potential anticancer properties:

  • Mechanism : Compounds with these rings often induce apoptosis in cancer cells or inhibit tumor growth by disrupting cellular signaling pathways.
  • Research Findings : Some studies indicate that related compounds have shown cytotoxic effects on various cancer cell lines, warranting further investigation into their mechanisms and efficacy.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 (µM)Reference
AntibacterialSalmonella typhi1.13
AntibacterialBacillus subtilis2.39
AChE Inhibition-2.14
Urease Inhibition-0.63

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following analogs share the core tricyclic framework but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 7: 3-Cl-C6H4-CH2-S; 5: 3-MeO-C6H4; 11: CH2OH Not explicitly given (estimated ~470–490 g/mol) Chlorine enhances lipophilicity; methoxy improves solubility
(CAS 892415-65-5) 7: 2-F-C6H4-CH2-S; 5: 2-Me-C6H4 C26H22FN3O2S 459.5 Fluorine increases electronegativity; 2-methylphenyl may reduce steric hindrance
(CAS 867040-59-3) 7: S-linked acetamide; 5: 4-MeO-C6H4 C28H26N4O3S 522.6 Acetamide group introduces hydrogen-bonding potential; 4-methoxyphenyl alters electronic effects
(CAS 892381-64-5) 7: S-linked morpholinyl ethanone; 5: 3-MeO-C6H4 C25H26N4O5S 494.6 Morpholinyl ethanone enhances polarity; 3-methoxy mirrors target compound

Key Observations :

  • Chlorine vs.
  • Methoxy Position : The 3-methoxyphenyl group in the target compound may offer different electronic and steric effects compared to 4-methoxy () or 2-methylphenyl () substituents .
  • Functional Group Diversity: The hydroxymethyl group in the target compound contrasts with the acetamide () and morpholinyl ethanone () groups, which could influence solubility and target binding .

Spectral and Analytical Data

  • Structural Elucidation : NMR and MS data () are critical for confirming the target compound’s structure. For example, the hydroxymethyl group would show distinct 1H-NMR peaks (~3.5–4.5 ppm) .
  • Comparative Stability : The 3-chlorophenyl group may confer greater stability under acidic conditions compared to morpholinyl derivatives () .

Tables Referenced :

  • Molecular properties and substituent effects (Tables 1–3 in ).
  • Synthetic protocols (Table 1 in ).

Critical Gaps :

  • Experimental data on solubility, melting point, and biological activity.
  • Direct comparisons with in vitro or in vivo models.

This analysis underscores the importance of substituent engineering in optimizing tricyclic compounds for drug discovery.

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be accurately determined for research validation?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the complex tricyclic framework and confirm stereochemistry. Key parameters include bond lengths (e.g., C–C = 0.005 Å mean deviation) and torsion angles (e.g., N2—C12—C13—Cl2 = −175.47°), which validate spatial arrangement . Complement with NMR and FT-IR to cross-verify functional groups like the hydroxymethyl (-CH2OH) and sulfanyl (-S-) moieties.

Q. What synthetic strategies are recommended for optimizing yield of the tricyclic core?

  • Methodological Answer : Employ regioselective cyclization under controlled temperature (e.g., 30–50°C) using catalysts like Pd(OAc)₂. Monitor intermediates via HPLC-MS to avoid side reactions (e.g., oxidation of the methoxyphenyl group). Optimize solvent polarity (e.g., DMF/THF mixtures) to stabilize reactive intermediates, as demonstrated in analogous triazatricyclo syntheses .

Q. How should solubility challenges be addressed in in vitro assays?

  • Methodological Answer : Test co-solvent systems (e.g., DMSO/PBS mixtures ≤1% v/v) to maintain compound stability. Use dynamic light scattering (DLS) to assess aggregation propensity. Reference solubility parameters from structurally related compounds, such as 4-hydroxy-3-methoxyphenethanol (logP = 1.2), to guide solvent selection .

Advanced Research Questions

Q. How can computational modeling improve understanding of structure-activity relationships (SAR)?

  • Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with molecular docking to predict binding affinities to target proteins. Validate against experimental SC-XRD data (e.g., O3—C12—C8 bond angle = 105.82°) to ensure conformational accuracy . Use COMSOL Multiphysics for thermodynamic simulations of reaction pathways under varying pressures/temperatures .

Q. What strategies resolve contradictions in toxicity data across studies?

  • Methodological Answer : Conduct dose-response assays in parallel with positive controls (e.g., methanol for hydroxymethyl toxicity ). Apply Hill slope analysis to distinguish between on-target effects and off-target interactions. Cross-reference with high-throughput screening (HTS) datasets to identify confounding variables (e.g., solvent-induced membrane permeability changes) .

Q. How can AI enhance experimental design for derivative synthesis?

  • Methodological Answer : Implement AI-driven platforms for autonomous reaction optimization, such as Bayesian algorithms to prioritize reaction conditions (e.g., 30.3% yield improvement in triazole derivatives ). Train models on historical data from CRDC subclasses (e.g., RDF2050108 for process control) to predict optimal catalysts and solvents .

Data Contradiction Analysis

Conflict Type Resolution Strategy Relevant Evidence
Structural discrepancies in SC-XRD vs. NMR Re-examine crystal packing effects using Hirshfeld surface analysis; validate with 2D NOESY.
Divergent toxicity profiles Standardize assay protocols (e.g., OECD guidelines) and control for metabolic activation.
Inconsistent synthetic yields Apply design of experiments (DoE) to isolate critical variables (e.g., pH, stirring rate).

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